molecular formula C9H13BO4 B1419816 (4-Ethoxy-2-methoxyphenyl)boronic acid CAS No. 1207443-48-8

(4-Ethoxy-2-methoxyphenyl)boronic acid

Cat. No. B1419816
M. Wt: 196.01 g/mol
InChI Key: WMVVZNXFUFZMPF-UHFFFAOYSA-N
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Description

“(4-Ethoxy-2-methoxyphenyl)boronic acid” is an arylboronic acid . Arylboronic acids are widely used as safe and environmentally friendly new aromatization reagents for scientific research and production of various fine chemicals containing aryl structures, such as pharmaceuticals, pesticides, and advanced materials . This compound is involved in Suzuki cross-coupling reactions and in the synthesis of biologically active molecules .


Synthesis Analysis

The synthesis of “(4-Ethoxy-2-methoxyphenyl)boronic acid” involves careful control of the temperature and the stoichiometry . The kinetics of the reaction is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .


Molecular Structure Analysis

The molecular formula of “(4-Ethoxy-2-methoxyphenyl)boronic acid” is C9H13BO4 . Its InChI code is 1S/C9H13BO4/c1-3-14-7-4-5-8 (10 (11)12)9 (6-7)13-2/h4-6,11-12H,3H2,1-2H3 .


Chemical Reactions Analysis

“(4-Ethoxy-2-methoxyphenyl)boronic acid” is used as a common organic reagent in Suzuki coupling reactions . It is also used in the study of the N-arylation of imidazoles and amines catalyzed by copper exchange of calcium fluorophosphates .


Physical And Chemical Properties Analysis

“(4-Ethoxy-2-methoxyphenyl)boronic acid” has a molecular weight of 196.01 . It is a solid substance and should be stored in an inert atmosphere, preferably in a freezer, under -20C .

Scientific Research Applications

Tetraarylpentaborates Formation

(Nishihara, Nara, & Osakada, 2002) discussed the formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex, showcasing the potential of boronic acids in creating complex borate structures. This work highlights the structural and chemical properties of these borates, offering insights into their potential applications in catalysis and materials science.

Multifunctional Compounds Synthesis

(Zhang et al., 2017) explored the synthesis of multifunctional compounds incorporating boronic acid and aminophosphonic acid groups. These compounds demonstrate the versatility of boronic acids as building blocks in the synthesis of complex molecules with potential applications in medicinal chemistry and agriculture.

Fluorescence Quenching Studies

(Geethanjali et al., 2015) studied the fluorescence quenching of boronic acid derivatives, offering insights into their photophysical properties. This research is critical for developing boronic acid-based sensors and probes for detecting biological molecules and environmental monitoring.

Protecting Group for Boronic Acids

(Yan, Jin, & Wang, 2005) developed a new protecting group for boronic acids, enhancing the utility of boronic acids in organic synthesis by allowing for mild conditions in both protection and deprotection steps.

Photophysical Properties Analysis

(Muddapur et al., 2016) addressed the solvatochromism and quantum yield of boronic acid derivatives, contributing to the understanding of their interactions with solvents. This is essential for the development of boronic acid-based materials with tailored optical properties.

Safety And Hazards

“(4-Ethoxy-2-methoxyphenyl)boronic acid” is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Future Directions

The hydromethylation sequence of “(4-Ethoxy-2-methoxyphenyl)boronic acid” was applied to methoxy protected (−)-Δ8-THC and cholesterol . This suggests potential future applications in the synthesis of complex organic molecules.

properties

IUPAC Name

(4-ethoxy-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO4/c1-3-14-7-4-5-8(10(11)12)9(6-7)13-2/h4-6,11-12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVVZNXFUFZMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OCC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669990
Record name (4-Ethoxy-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-2-methoxyphenyl)boronic acid

CAS RN

1207443-48-8
Record name (4-Ethoxy-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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